3-Chloro-1-methylpiperidine
Overview
Description
3-Chloro-1-methylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic amines, which are significant in various chemical and pharmaceutical applications. The compound this compound is characterized by the presence of a chlorine atom and a methyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methylpiperidine typically involves the chlorination of 1-methylpiperidine. One common method is the reaction of 1-methylpiperidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{1-Methylpiperidine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-methylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into 1-methylpiperidine or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.
Oxidation: Products include N-oxides or other oxidized forms.
Reduction: Products include 1-methylpiperidine or other reduced forms.
Scientific Research Applications
3-Chloro-1-methylpiperidine has diverse applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the methyl group contribute to its reactivity and binding affinity. The compound can inhibit or activate certain biological pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
1-Methylpiperidine: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
3-Chloropiperidine: Lacks the methyl group, which affects its binding affinity and reactivity.
4-Chloro-1-methylpiperidine: The chlorine atom is positioned differently, altering its chemical properties.
Uniqueness: 3-Chloro-1-methylpiperidine is unique due to the specific positioning of the chlorine atom and the methyl group on the piperidine ring. This unique structure imparts distinct reactivity and binding properties, making it valuable in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
3-chloro-1-methylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISITZDNUGPQFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498707 | |
Record name | 3-Chloro-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22704-36-5 | |
Record name | 3-Chloro-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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